molecular formula C12H14O4 B13676292 Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate

Cat. No.: B13676292
M. Wt: 222.24 g/mol
InChI Key: UCKQNVAODWYVBD-UHFFFAOYSA-N
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Description

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is a substituted benzoate ester characterized by a methoxy group at position 5, a hydroxyl group at position 3, and an allyl substituent at position 2 of the aromatic ring.

The presence of the allyl group introduces steric and electronic effects that differentiate it from simpler methyl benzoates. Such structural features are critical in determining its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-hydroxy-5-methoxy-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H14O4/c1-4-5-9-10(12(14)16-3)6-8(15-2)7-11(9)13/h4,6-7,13H,1,5H2,2-3H3

InChI Key

UCKQNVAODWYVBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)CC=C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl hydroxy-methoxybenzoates, including the 2-allyl substituted variant, typically involves:

  • Starting from appropriately substituted benzoic acids or their derivatives.
  • Esterification to form the methyl ester.
  • Regioselective protection and methylation of hydroxyl groups.
  • Introduction of the allyl group via allylation reactions.
  • Deprotection steps to yield the target compound.

This approach ensures selective substitution and functional group compatibility.

Esterification of Hydroxybenzoic Acid Precursors

Based on the literature, the initial step involves esterifying hydroxybenzoic acid derivatives to their methyl esters. Traditional acid-catalyzed esterification (e.g., methanol and sulfuric acid reflux) often gives low yields due to resonance stabilization of the carboxyl group by adjacent hydroxyl groups. Improved yields are obtained using coupling agents such as dicyclocarbodiimide (DCC) and catalysts like dimethylaminopyridine (DMAP) in mixed solvents (methanol/dichloromethane) at room temperature.

Step Reagents/Conditions Outcome
Esterification Benzoic acid derivative + MeOH + DCC + DMAP, RT High yield methyl ester formation

Regioselective Protection and Methylation

Selective methylation of hydroxyl groups is critical. The hydroxyl group ortho to the ester is often methylated first using methyl iodide (MeI) and potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (~35°C). This step protects the ortho-hydroxyl, allowing selective deprotection of other hydroxyl groups later.

Step Reagents/Conditions Outcome
O-Methylation MeI + K2CO3 + DMF, 35 °C, 90 min Selective methylation of ortho-OH

Introduction of the Allyl Group

The allyl group can be introduced via allylation of the aromatic ring or hydroxyl groups using allyl bromide or allyl chloride under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

Deprotection and Final Purification

Following allylation and methylation steps, deprotection of other hydroxyl groups is performed using mild basic conditions such as methanol with potassium carbonate (MeOH/K2CO3). The final compound is purified by filtration, washing, and drying.

Industrial Preparation Insights

A patent (CN104151157A) describes a related industrially viable method for preparing methoxybenzoic acid derivatives, which can be adapted for this compound synthesis. The key features include:

  • Use of nucleophilic substitution reactions under inert atmosphere with sodium methylate in methanol at elevated temperatures (80-150 °C) and pressures (0.18-1.4 MPa).
  • Hydrolysis and acidification steps to obtain the methoxybenzoic acid.
  • High yields (up to 95%) and purity (>98%) are achievable.
  • The process is environmentally friendly with low alkali consumption and suitable for scale-up.
Parameter Condition Range Notes
Reaction Temperature 80–150 °C For nucleophilic substitution
Reaction Pressure 0.18–1.4 MPa Autoclave conditions
Hydrolysis Time 2–8 hours Monitored by HPLC/TLC
Acidification pH <4 Using HCl or H2SO4
Yield Up to 95% High purity product

Analytical and Spectroscopic Data

Spectroscopic characterization confirms the substitution pattern and purity of the methyl hydroxy-methoxybenzoates:

  • NMR Spectroscopy: Distinct chemical shifts for aromatic protons, methoxy groups (singlet near 3.8 ppm), allyl protons, and hydroxyl protons.
  • Mass Spectrometry: Characteristic molecular ion peaks and fragmentation patterns, e.g., loss of methanol (m/z 32) for 2-hydroxy-isomers.
  • Chromatographic Monitoring: HPLC or TLC used to monitor reaction progress and purity, ensuring endpoint when starting materials are <0.5%.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose Yield/Notes
1 Esterification Benzoic acid + MeOH + DCC + DMAP, RT Formation of methyl ester Improved yield vs acid catalysis
2 O-Methylation MeI + K2CO3 + DMF, 35 °C Selective methylation of OH Regioselective protection
3 Allylation Allyl bromide/chloride + base Introduction of allyl group Controlled to avoid over-alkylation
4 Deprotection MeOH + K2CO3 Removal of protecting groups Final hydroxyl groups free
5 Purification Filtration, washing, drying Isolation of pure product Purity >98%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Methyl Benzoates

The following table compares Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate with structurally similar methyl benzoates, highlighting key differences in substituents and their implications:

Compound Name CAS No. Substituents (Positions) Key Features Reference
Methyl 3-hydroxy-5-methoxybenzoate 2150-37-0 3-OH, 5-OCH₃ Lacks allyl group; simpler structure with higher polarity
Methyl 5-acetyl-2-hydroxybenzoate 57009-12-8 2-OH, 5-COCH₃ Acetyl group at position 5 enhances electron-withdrawing effects
Methyl 2-methoxy-4-methylbenzoate 943519-37-7 2-OCH₃, 4-CH₃ Non-polar methyl substituent; reduced hydrogen-bonding capacity
Methyl 2,4-dihydroxy-5-isopropylbenzoate 16475-90-4 2-OH, 4-OH, 5-CH(CH₃)₂ Bulky isopropyl group; increased steric hindrance

Key Observations :

  • Compared to Methyl 3-hydroxy-5-methoxybenzoate (CAS 2150-37-0), the allyl group at position 2 likely reduces polarity, enhancing lipid solubility and altering pharmacokinetic properties .
Ester Derivatives in Agrochemicals

Methyl benzoates with sulfonylurea and triazine substituents (e.g., metsulfuron methyl ester, CAS 74255-97-9) are widely used as herbicides.

Natural Product Analogs

Phytochemicals such as neophytadiene and ethyl linolenate () share ester functionalities but differ in alkyl chain length and unsaturation. This compound’s aromatic substitution pattern contrasts with these aliphatic esters, suggesting divergent biological roles (e.g., antimicrobial vs. lipid metabolism) .

Spectral and Physicochemical Properties

While direct spectral data for this compound are unavailable, inferences can be drawn from related compounds:

  • ¹H NMR : The allyl group (CH₂CHCH₂) would exhibit characteristic signals at δ 5.0–5.8 (vinyl protons) and δ 3.3–3.7 (allylic methylene), distinct from methyl or acetyl substituents .
  • FTIR: Strong absorbance near 1680–1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (phenolic O-H) would align with Methyl 3-hydroxy-5-methoxybenzoate .

Biological Activity

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate (CAS Number: 68787-64-4) is an organic compound recognized for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14O4C_{12}H_{14}O_{4} and a molecular weight of approximately 222.24 g/mol. The compound features:

  • Allyl group : Contributes to its reactivity.
  • Hydroxyl group : Involved in hydrogen bonding.
  • Methoxy group : Influences solubility and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily focusing on its antioxidant and antimicrobial properties.

Antioxidant Properties

Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that this compound can effectively scavenge free radicals, contributing to its potential use in therapeutic applications aimed at preventing oxidative damage in diseases such as cancer and cardiovascular disorders.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens. It has shown promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl and methoxy groups enhance the compound's ability to donate electrons, neutralizing ROS.
  • Cell Membrane Disruption : The allyl group may facilitate penetration into bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 3-hydroxy-4-methoxybenzoateC10H12O4Lacks allyl group; primarily used for flavorings.
Methyl 5-allyl-2-hydroxy-3-methoxybenzoateC12H14O4Different substitution pattern affecting reactivity.
Methyl 2-(cyanomethyl)-3-methoxybenzoateC12H13NO4Contains a cyano group; distinct chemical properties.

Case Studies

  • Antioxidant Activity Study : A study published in Molecules demonstrated that this compound exhibited significant antioxidant activity in vitro when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting its potential application in food preservation and health supplements .
  • Antimicrobial Efficacy Research : Another research article highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it could serve as a natural preservative in food products.

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate be optimized for higher yields?

  • Methodological Answer : Optimization often involves selecting appropriate protecting groups for the hydroxyl and methoxy substituents during esterification. For example, using benzyl ethers or silyl protecting groups can prevent side reactions. Reaction conditions (e.g., temperature, solvent polarity) must be tuned to balance reactivity and stability. Analogous methyl benzoate derivatives (e.g., Methyl 2-hydroxy-5-methoxybenzoate) have shown yields >90% under controlled acidic or basic conditions, as seen in esterification studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of the allyl, hydroxyl, and methoxy groups. For instance, 1H^1H-NMR can resolve allylic proton splitting patterns (δ ~5.5–6.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers handle safety protocols for this compound?

  • Methodological Answer : Based on structurally similar aldehydes (e.g., 5-Acetyl-2-methoxybenzaldehyde), use nitrile gloves, lab coats, and eye protection. Ensure fume hood ventilation during synthesis to avoid vapor inhalation. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of substituents in this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model the electron-donating/withdrawing effects of the allyl, hydroxyl, and methoxy groups. For example, exact-exchange functionals like those by Becke (1993) improve accuracy in predicting bond dissociation energies and charge distribution, aiding in understanding reactivity patterns .

Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?

  • Methodological Answer : Use dual-space refinement tools like SHELXD for phase determination in cases of weak diffraction. For ambiguous electron density maps (common with flexible allyl groups), iterative refinement in SHELXL and cross-validation with spectroscopic data can resolve discrepancies. This approach was validated in studies of Methyl 3-bromo-4-hydroxy-5-methoxybenzoate .

Q. How do steric and electronic factors influence regioselective functionalization of the aromatic ring?

  • Methodological Answer : The methoxy group at position 5 directs electrophilic substitution to the para position (C-4), while the hydroxyl group at C-3 activates the ortho position (C-2). Steric hindrance from the allyl group at C-2 may suppress reactivity at C-6. Computational modeling (e.g., Fukui indices) and experimental probes (e.g., nitration or bromination) can validate these trends .

Q. What are the challenges in assessing the ecological impact of this compound?

  • Methodological Answer : Environmental persistence can be evaluated using quantitative structure-activity relationship (QSAR) models, but data gaps for hydroxy-methoxy benzoates limit accuracy. Pilot biodegradation assays (e.g., OECD 301F) under aerobic conditions are recommended. Note that structural analogs like Methyl 5-chloro-2-methoxybenzoate show low mobility in soil, suggesting potential bioaccumulation risks .

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